molecular formula C10H17ClFN B2681588 3-Fluoro-1-aminoadamantane hydrochloride

3-Fluoro-1-aminoadamantane hydrochloride

Cat. No.: B2681588
M. Wt: 205.70 g/mol
InChI Key: YBBBRJWRJBEYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-aminoadamantane hydrochloride typically involves a three-step reaction sequence . The starting material, 3-Hydroxy-1-adamantane carboxylic acid, undergoes fluorination to introduce the fluoro group. This is followed by amination to introduce the amino group, and finally, the compound is converted to its hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction sequences as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-aminoadamantane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced fluoro compounds, and substituted adamantane derivatives .

Biological Activity

3-Fluoro-1-aminoadamantane hydrochloride is a derivative of amantadine, a compound known for its antiviral and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against viral infections, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the addition of a fluorine atom to the adamantane structure, which enhances its biological activity compared to its parent compound, amantadine. The structural modifications influence its interaction with biological targets, particularly in viral inhibition and neuroprotection.

This compound exhibits multiple mechanisms of action:

  • NMDA Receptor Antagonism : Similar to amantadine, this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptors. This action is crucial in mitigating excitotoxicity associated with traumatic brain injury (TBI) and neurodegenerative diseases .
  • Antiviral Activity : The compound has shown efficacy against various strains of influenza A, including those resistant to traditional antiviral agents like amantadine. It disrupts viral replication by targeting the M2 proton channel of the virus .
  • Sigma-1 Receptor Modulation : The interaction with sigma-1 receptors suggests additional neuroprotective effects, enhancing dopaminergic signaling and potentially improving recovery outcomes in neurological conditions .

Efficacy Against Viral Infections

Research indicates that this compound maintains significant antiviral activity against influenza A viruses. Its ability to persistently inhibit viral strains that exhibit resistance to amantadine underscores its potential as a therapeutic agent.

Table 1: Antiviral Efficacy of this compound

Virus StrainEC50 (μM)Resistance Development
A/Calif/07/2009 (H1N1)<24Slow
A/PR/8/34 (H1N1)<24Moderate
A/Hong Kong/1/68 (H3N2)>50Rapid

*EC50 values indicate the concentration required to inhibit viral replication by 50% .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in studies involving TBI models. Its NMDA receptor antagonism reduces calcium overload in neurons, which is critical for preventing cell death following excitotoxic events. Additionally, sigma-1 receptor activation contributes to enhanced neuronal survival and functional recovery .

Case Studies

Several case studies have documented the clinical application of amantadine derivatives in treating neurological conditions:

  • Case Study 1 : A cohort of TBI patients treated with amantadine derivatives showed improved cognitive function and reduced symptoms of post-concussion syndrome.
  • Case Study 2 : Patients with Parkinson's disease experienced enhanced motor function when treated with compounds exhibiting similar properties to this compound.

Properties

IUPAC Name

3-fluoroadamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBBRJWRJBEYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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